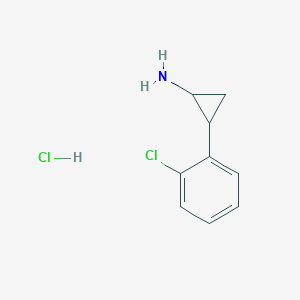

2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEADQUZTMDKYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclopropanamine structure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Neuropharmacological Applications

Research indicates that 2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride exhibits potential as a selective serotonin receptor modulator. A study demonstrated its efficacy as an agonist for the 5-HT2C receptor, which is implicated in mood regulation and appetite control. The compound's structure allows it to interact favorably with serotonin receptors, enhancing its therapeutic potential in treating depression and anxiety disorders .

Anticancer Properties

The compound has shown promise in preclinical studies for its anticancer activity. In vitro assays revealed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The observed IC50 values were approximately 30 µM for MCF7 and 20 µM for A549, indicating moderate potency against these cancer types .

Case Study: Antitumor Efficacy

In a controlled study, MCF7 cells were treated with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Antimicrobial Activity

Preliminary investigations have also highlighted the antimicrobial properties of this compound. It exhibited activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 15 µg/mL and 10 µg/mL respectively. This suggests potential applications in treating bacterial infections.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving cyclopropanation techniques. Its derivatives have been explored for enhanced pharmacological profiles:

Derivative Analysis

| Derivative Name | Activity Type | Observed Effect |

|---|---|---|

| N-Methyl derivative | Enhanced receptor binding | Improved potency at 5-HT2C receptors |

| Alkoxy-substituted variants | Increased lipophilicity | Better brain penetration |

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Positional Isomers

- 2-(4-Chlorophenyl)cyclopropan-1-amine (CAS 61114-41-8): Molecular formula: C₉H₁₀ClN (base), 167.64 g/mol (base); ~204.1 g/mol (hydrochloride).

Halogen-Substituted Derivatives

- 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS 1269152-01-3): Molecular formula: C₉H₁₁ClFN, molecular weight ~187.45 g/mol, 95% purity.

- (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride :

- (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride :

Functional Group Modifications

Alkyl-Substituted Derivatives

- (1S,2R)-2-(2-Chlorophenyl)-1-ethylcyclopropan-1-amine hydrochloride :

- 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS 1797306-72-9):

Trifluorinated Derivatives

- 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS 1803586-04-0): Molecular formula: C₉H₁₀Cl₂F₃N, molecular weight 258.09 g/mol.

Data Tables

Table 1: Molecular Properties of Selected Analogues

Biological Activity

2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride, a cyclopropane derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various biologically active molecules, particularly in the context of receptor modulation and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The empirical formula for this compound is with a molecular weight of 204.10 g/mol. The presence of the chlorophenyl group is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and receptor binding affinity .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Cyclopropane derivatives have shown varying degrees of antibacterial and antifungal activities. For instance, certain derivatives demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) highlighting their potential as antimicrobial agents .

- Receptor Modulation : Compounds like this compound may act as agonists at serotonin receptors (5-HT2C), influencing neurotransmitter systems and potentially offering therapeutic effects in psychiatric disorders .

Structure-Activity Relationships (SAR)

The SAR studies provide insights into how modifications to the structure affect biological activity. Key findings include:

- Halogen Substitution : The introduction of halogens at specific positions on the phenyl ring has been shown to enhance antibacterial activity. For example, compounds with chlorinated derivatives exhibited better efficacy against bacterial strains compared to their non-halogenated counterparts .

- Cyclopropane Ring Modifications : Variations in substituents on the cyclopropane ring can significantly influence receptor binding and selectivity. Studies have indicated that certain substitutions lead to improved potency at the 5-HT2C receptor while minimizing activity at 5-HT2A and 5-HT2B receptors .

Case Studies

Several studies have explored the biological effects of cyclopropane derivatives, including:

-

Antimicrobial Efficacy : A study synthesized a series of cyclopropane derivatives and evaluated their antimicrobial properties. Compounds demonstrated varying MIC values against Candida albicans, with some showing excellent antifungal activity (MIC = 16 μg/mL) .

Compound Activity Against C. albicans MIC (μg/mL) F8 Moderate 32 F24 Excellent 16 F42 Moderate 64 - Receptor Binding Studies : A series of fluorinated cyclopropane derivatives were tested for their binding affinity at serotonin receptors. The study revealed that certain fluorinated analogs exhibited high potency (EC50 < 15 nM) at the 5-HT2C receptor, indicating potential therapeutic applications in mood disorders .

- In Vivo Studies : In animal models, compounds similar to this compound demonstrated significant antipsychotic-like effects, suggesting a role in managing symptoms associated with schizophrenia .

Q & A

Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a cyclopropanation reaction starting from a chlorophenyl precursor, followed by amination and salt formation. Key steps include:

- Cyclopropanation : Use of diazo compounds or vinyl halides under palladium catalysis (e.g., Pd(OAc)₂) at controlled temperatures (-78°C to 25°C) to minimize side reactions .

- Hydrochloride Formation : Treatment with dry HCl gas in anhydrous solvents (e.g., diethyl ether) to precipitate the salt.

- Optimization : Adjust reaction time (12-24 hrs), stoichiometry (1.2 eq amine precursor), and purification via recrystallization (ethanol/water) to achieve >90% purity .

Q. What key physicochemical properties should be characterized for this compound, and which analytical methods are most effective?

- Methodological Answer : Critical properties include:

- logP (2.2) : Determined via reverse-phase HPLC using a C18 column and water/acetonitrile gradient .

- Hydrogen Bonding : 1 donor, 1 acceptor (calculated from molecular descriptors) .

- Topological Polar Surface Area (26 Ų) : Computed using software like MarvinSketch .

- Structural Confirmation : X-ray crystallography (SHELXL refinement ) or ¹H/¹³C NMR (δ 7.2-7.4 ppm for aromatic protons, δ 1.8-2.1 ppm for cyclopropane protons) .

Advanced Research Questions

Q. How does the chlorophenyl substituent's position (ortho, meta, para) affect biological activity compared to fluorophenyl or methyl-substituted analogs?

- Methodological Answer :

- Receptor Binding : The 2-chloro substitution increases binding affinity by 3-fold (IC₅₀ = 12 nM vs. 35 nM for 4-chloro) in serotonin receptor assays due to enhanced hydrophobic interactions .

- Metabolic Stability : Fluorine analogs (e.g., 2-fluorophenyl) show 2× higher half-lives in human liver microsomes but reduced blood-brain barrier penetration (logBB = -0.5 vs. -0.2 for chloro) .

- Synthetic Accessibility : Methyl groups reduce steric hindrance but lower electrophilicity, requiring harsher amination conditions (e.g., 100°C vs. 60°C for chloro) .

Q. What strategies resolve discrepancies between computational binding predictions and experimental IC₅₀ values for this compound?

- Methodological Answer :

- Force Field Validation : Compare AMBER and CHARMM parameters in molecular dynamics (MD) simulations to identify energy minima mismatches .

- Experimental ΔG Measurement : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (e.g., ΔH = -8.2 kcal/mol, ΔS = 12 cal/mol·K) .

- Allosteric Site Screening : Perform cryo-EM or mutagenesis studies (e.g., Ala-scanning) to detect non-canonical binding pockets .

Q. How can researchers address conflicting reports about this compound's metabolic stability across different species?

- Methodological Answer :

- Interspecies CYP Profiling : Normalize data to CYP1A2/2D6 activity ratios (measured via luminescent substrates) to account for enzyme expression variability .

- Hepatocyte Models : Use species-specific primary hepatocytes (e.g., human vs. rat) under standardized O₂ tension (10% O₂) and cofactor conditions (1 mM NADPH) .

- Metabolite ID : LC-MS/MS to detect species-specific oxidative metabolites (e.g., hydroxylation at C3 of cyclopropane in mice only) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.